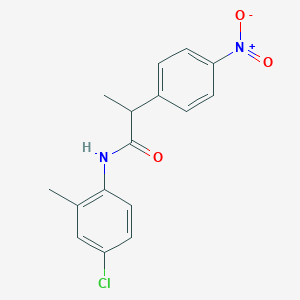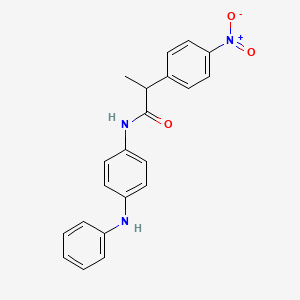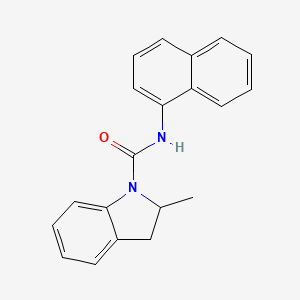
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide is a chemical compound with the molecular formula C16H14ClNO3. It is also known as "4'-chloro-2'-methyl-N-(4'-nitrophenyl)-propanamide" or "CNPP". This compound belongs to the class of organic compounds known as benzamides. Benzamides are compounds containing a benzene ring fused to an amide group.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide is not fully understood. However, it is believed to work by binding to certain proteins or enzymes and altering their function. For example, it has been shown to bind to the protein GPR35 and inhibit its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Additionally, it has been shown to have good bioavailability and can be administered orally or intravenously.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to identify other proteins or enzymes that interact with this compound.
3. Studies to investigate the potential therapeutic applications of this compound in diseases such as cancer and inflammation.
4. Studies to optimize the synthesis and purification of this compound for use in lab experiments.
5. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide has been used in scientific research as a tool to study the function of certain proteins and enzymes. For example, it has been used to study the role of the protein GPR35 in inflammation and pain. It has also been used to study the function of the enzyme histone deacetylase 6 (HDAC6) in cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-9-13(17)5-8-15(10)18-16(20)11(2)12-3-6-14(7-4-12)19(21)22/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMXOZBXDRNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-fluorophenoxy)ethyl]piperazine oxalate](/img/structure/B4076676.png)
![methyl 2-[({[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4076682.png)

![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4076709.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperazine oxalate](/img/structure/B4076723.png)

![3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076727.png)

![2-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B4076749.png)
![1-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4076764.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076780.png)
![3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076785.png)
